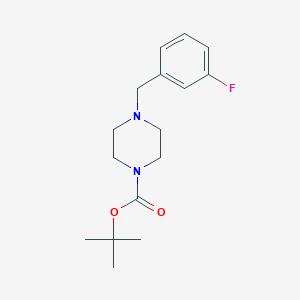

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 . It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amines and the fluorobenzyl group participate in nucleophilic substitution.

Key reactions :

-

Aromatic fluorodeboronation : The 3-fluorobenzyl group can undergo Suzuki-Miyaura coupling with boronic acids under Pd catalysis. For example, coupling with arylboronic acids yields biaryl derivatives (e.g., 3-aryl-5-fluorobenzyl products) at 80–90°C with Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.

-

Piperazine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

Conditions and outcomes :

Deprotection and Functional Group Interconversion

The tert-butyl carbamate group is cleaved under acidic conditions to expose the piperazine’s primary amine.

Key reactions :

-

Acid-mediated deprotection : Treatment with TFA in DCM (1:1 v/v, 2 h, RT) removes the Boc group, yielding 4-(3-fluorobenzyl)piperazine .

-

Reductive amination : The deprotected amine reacts with aldehydes (e.g., benzaldehyde) and NaBH₃CN in MeOH to form secondary amines .

Conditions :

Oxidation and Reduction Pathways

The fluorobenzyl moiety and piperazine ring undergo redox transformations.

Key reactions :

-

Oxidation of benzyl group : MnO₂ in acetone oxidizes the benzyl position to a ketone (e.g., 3-fluorophenyl piperazine ketone) .

-

Piperazine ring oxidation : mCPBA in DCM epoxidizes the piperazine ring, forming an N-oxide derivative .

Outcomes :

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl oxidation | MnO₂, acetone, reflux, 6 h | 3-Fluorophenyl piperazine ketone | 40–50% | |

| Piperazine N-oxidation | mCPBA, DCM, 0°C to RT, 4 h | Piperazine N-oxide | 60–70% |

Cross-Coupling and Cycloaddition Reactions

The fluorobenzyl group participates in transition-metal-catalyzed cross-couplings.

Key reactions :

-

Buchwald-Hartwig amination : Reacts with aryl halides (e.g., 4-bromoanisole) using Pd₂(dba)₃/Xantphos to form arylpiperazines .

-

Click chemistry : The alkyne-functionalized derivative undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles .

Data :

Stability and Degradation

The compound’s stability under varying conditions:

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties:

- Targeting MLKL : The compound interacts with the Mixed Lineage Kinase domain-Like pseudokinase (MLKL), which plays a critical role in necroptosis, a form of programmed cell death. By modulating MLKL activity, this compound may help prevent excessive cell death in various pathological conditions .

- Drug Development : It serves as a lead compound for developing novel drugs targeting diseases associated with necroptosis, such as neurodegenerative disorders and certain cancers .

The biological activity of this compound has been explored through various studies:

- Cell Death Modulation : In vitro studies have shown that this compound can significantly inhibit MLKL-mediated cell death. This suggests its potential utility in therapeutic contexts where necroptosis is implicated .

- Binding Affinity Studies : The compound can be used in assays to assess the binding affinity and specificity towards MLKL, providing insights into its pharmacodynamics .

In Vitro Research Findings

- Cell Viability Assays : Studies demonstrated that cells treated with this compound exhibited significantly higher viability compared to control groups subjected to necroptotic stimuli. This highlights the compound's protective effects against cell death .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with MLKL leads to its degradation, effectively inhibiting the necroptotic pathway. This mechanism positions it as a promising candidate for therapeutic development against diseases characterized by dysregulated cell death .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group can increase its stability and bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-BOC-Piperazine: Another piperazine derivative with a tert-butyl group, used in organic synthesis.

Tert-butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate: A similar compound with a bromine atom instead of a fluorine atom.

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: A compound with a trifluoromethyl group instead of a fluorobenzyl group.

Uniqueness: Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and binding affinity. The combination of the tert-butyl group and the piperazine ring also contributes to its stability and versatility in various applications.

Activité Biologique

Tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine core substituted with a tert-butyl group and a 3-fluorobenzyl moiety. The synthesis typically involves the reaction of tert-butyl piperazine-1-carboxylic acid with 3-fluorobenzyl chloride under basic conditions, leading to the formation of the desired ester.

This compound has been studied for its interaction with various biological targets. Preliminary studies suggest that it may function as a selective inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation. The compound's ability to bind to the kinase-inactive conformation enhances its selectivity towards specific targets, potentially reducing off-target effects associated with less selective inhibitors .

Pharmacological Profiles

The compound exhibits several pharmacological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. Flow cytometry assays revealed that the compound triggers apoptotic pathways by increasing caspase-3 activity, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. For instance, it has shown effectiveness in reducing levels of pro-inflammatory markers in animal models of arthritis and sepsis .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Induction of apoptosis | |

| U-937 | Increased caspase-3 activity | ||

| Anti-inflammatory | CFA-induced AIA mice | Reduced inflammation markers |

Detailed Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited IC50 values ranging from 0.19 µM to 0.78 µM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .

- Inflammation Models : In animal models, this compound was shown to ameliorate symptoms associated with acute pancreatitis and sepsis by decreasing neutrophil infiltration and inflammatory cytokines such as IL-6 and TNF-α .

Propriétés

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTARVOTAOMDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627386 | |

| Record name | tert-Butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203047-34-1 | |

| Record name | 1,1-Dimethylethyl 4-[(3-fluorophenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203047-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.